
(1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group, a methyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentane derivative.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, such as hydroboration-oxidation or epoxidation followed by ring-opening.
Nitrile Introduction: The nitrile group can be introduced via cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Stereoselective Methylation: The methyl group is introduced using stereoselective alkylation techniques to ensure the correct (1S,2S) configuration.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
(1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and nitrile groups can form hydrogen bonds or participate in nucleophilic attacks, affecting molecular interactions and reactivity.
Comparaison Avec Des Composés Similaires
(1R,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile: The enantiomer of the compound, differing in stereochemistry.
Cyclopentane-1-carbonitrile: Lacks the hydroxyl and methyl groups, offering different reactivity and applications.
2-Methylcyclopentane-1-carbonitrile: Similar structure but without the hydroxyl group.
Uniqueness: (1S,2S)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Propriétés
Numéro CAS |
834885-76-6 |
|---|---|
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(1S,2S)-1-hydroxy-2-methylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-4H2,1H3/t6-,7+/m0/s1 |
Clé InChI |
YIBMTUNZXDLNOD-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CCC[C@]1(C#N)O |
SMILES canonique |
CC1CCCC1(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



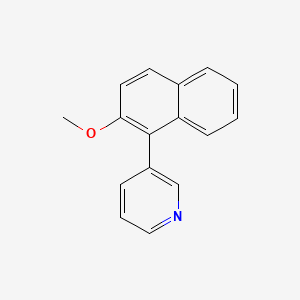
![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
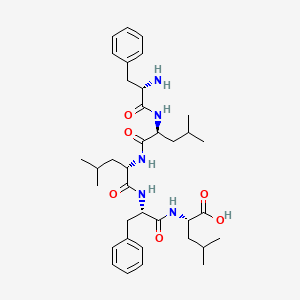
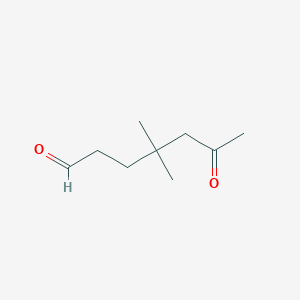
![4-[Hydroxy(phenyl)methyl]non-4-en-3-one](/img/structure/B14181516.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)

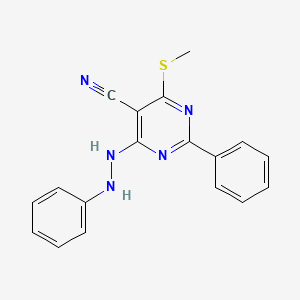
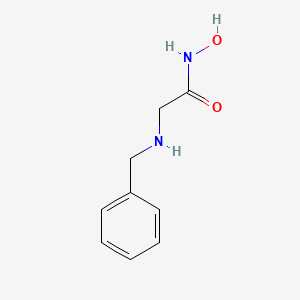
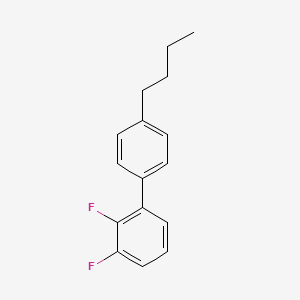

![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
